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2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide

Hydrogen-bond donor Pharmacophore Kinase hinge binding

2-Amino-N-(3-phenylpropyl)pyridine-3-carboxamide (CAS 1271647-51-8, molecular formula C15H17N3O, molecular weight 255.31 g/mol) is a synthetic small molecule belonging to the 2-aminopyridine-3-carboxamide class. It features a pyridine ring bearing a 2-amino substituent, a 3-carboxamide linkage, and an N-(3-phenylpropyl) side chain.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 1271647-51-8
Cat. No. B2665083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide
CAS1271647-51-8
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C2=C(N=CC=C2)N
InChIInChI=1S/C15H17N3O/c16-14-13(9-5-10-17-14)15(19)18-11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H2,16,17)(H,18,19)
InChIKeyDQLXPGOELANJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(3-phenylpropyl)pyridine-3-carboxamide (CAS 1271647-51-8): Structural Identity, Scaffold Class, and Procurement-Relevant Baseline Properties


2-Amino-N-(3-phenylpropyl)pyridine-3-carboxamide (CAS 1271647-51-8, molecular formula C15H17N3O, molecular weight 255.31 g/mol) is a synthetic small molecule belonging to the 2-aminopyridine-3-carboxamide class. It features a pyridine ring bearing a 2-amino substituent, a 3-carboxamide linkage, and an N-(3-phenylpropyl) side chain . The 2-aminopyridine-3-carboxamide scaffold is a validated pharmacophore in kinase inhibitor drug discovery, functioning as a hinge-binding motif that forms critical hydrogen bonds with the kinase hinge region [1]. The presence of both the 2-amino group and the flexible phenylpropyl side chain distinguishes this compound pharmacochemically from simpler pyridine-3-carboxamide analogs that lack one or both of these features. Publicly available quantitative biological activity data for this specific compound remains extremely limited as of the search date; the evidence presented herein therefore relies on structural differentiation, physicochemical property contrast, and class-level scaffold inference from closely related 2-aminopyridine-3-carboxamide derivatives, with explicit annotation of evidence strength throughout.

Why 2-Amino-N-(3-phenylpropyl)pyridine-3-carboxamide Cannot Be Substituted by Generic Pyridine-3-carboxamides: Structural Differentiation Matters for Procurement Decisions


The 2-amino substituent on 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide is not an inert functional handle; it is a pharmacophoric determinant that fundamentally alters hydrogen-bond donor (HBD) capacity, molecular recognition potential, and predicted target engagement profile relative to the des-amino analog N-(3-phenylpropyl)pyridine-3-carboxamide (CHEMBL560538) [1]. In the 2-aminopyridine-3-carboxamide scaffold, the 2-amino group serves as a critical hinge-binding element for kinase inhibition, forming a bidentate hydrogen-bond network with the backbone carbonyl and NH of the kinase hinge region — a binding mode documented crystallographically and biochemically for multiple 2-aminopyridine-3-carboxamide c-Met inhibitors [2]. The des-amino analog (CHEMBL560538) possesses only one HBD (the carboxamide NH) versus two HBDs in the target compound, predicting a distinct hydrogen-bonding pharmacophore that cannot be recapitulated by simple N-(3-phenylpropyl)nicotinamide. Generic substitution with in-class but structurally dissimilar pyridine-3-carboxamides risks losing target engagement, altering selectivity profiles, and invalidating structure-activity relationship (SAR) continuity — consequences that are quantifiable only through direct comparative assay data, which vendors and procurement specialists must demand before accepting alternative compounds.

Product-Specific Quantitative Differentiation Evidence: 2-Amino-N-(3-phenylpropyl)pyridine-3-carboxamide (CAS 1271647-51-8) vs. Closest Structural Analogs


Hydrogen-Bond Donor (HBD) Count: A Structurally Encoded Differentiation from N-(3-Phenylpropyl)nicotinamide

The target compound 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide carries two hydrogen-bond donor (HBD) atoms — the 2-amino group (–NH2) and the carboxamide NH — versus only one HBD (the carboxamide NH) in its closest commercially catalogued analog, N-(3-phenylpropyl)pyridine-3-carboxamide (CHEMBL560538) [1]. This difference is structurally encoded and independent of assay conditions; it defines the compound's hydrogen-bonding pharmacophore. In the broader 2-aminopyridine-3-carboxamide kinase inhibitor class, the 2-amino group is the hinge-binding pharmacophore essential for bidentate hydrogen bonding to the kinase hinge backbone (e.g., to Met1160 and Pro1158 in c-Met), without which kinase inhibition potency collapses [2]. The des-amino analog (CHEMBL560538) cannot form this bidentate hinge interaction and is instead reported in the BRENDA enzyme database as an inhibitor of soluble epoxide hydrolase (sEH), a structurally unrelated target [3], underscoring that the 2-amino group redirects target engagement.

Hydrogen-bond donor Pharmacophore Kinase hinge binding

Molecular Weight and Lipophilicity Shift Relative to the Des-Amino Analog: Predicted ADME Differentiation

The incorporation of the 2-amino substituent increases the molecular weight from 240.30 g/mol (N-(3-phenylpropyl)pyridine-3-carboxamide, C15H16N2O) [1] to 255.31 g/mol (target compound, C15H17N3O) , a delta of +15 Da representing approximately 6.2% relative mass increase. More critically, the addition of a polar primary amino group reduces predicted lipophilicity: the des-amino analog CHEMBL560538 has a predicted XLogP of approximately 2.8–3.2, whereas the 2-amino substitution is expected to lower this value by approximately 0.5–1.0 log units based on fragment contribution analysis for aryl amino substitution [2]. The increased topological polar surface area (TPSA) from the 2-amino group (predicted TPSA increase of approximately 26 Ų from a base of roughly 55 Ų for the des-amino analog) further differentiates membrane permeability and blood-brain barrier penetration potential. These are predicted values requiring experimental confirmation; no experimentally measured LogP, LogD, or PAMPA permeability data were located for either compound in the public domain.

Molecular weight Lipophilicity ADME Physicochemical property

2-Aminopyridine-3-carboxamide Scaffold Validation: c-Met Kinase Inhibition SAR from Direct Head-to-Head Series Data (Class-Level Inference)

The 2-aminopyridine-3-carboxamide scaffold has been systematically validated as a c-Met kinase inhibitory chemotype. Zhang et al. (2012) reported a series of 2-aminopyridine-3-carboxamide derivatives with c-Met IC50 values spanning 7.00 µM to 0.41 µM for the initial amide-bond library (compounds 10a–10i), ultimately identifying a lead compound (S)-24o with a c-Met IC50 of 0.022 µM that showed dose-dependent inhibition of c-Met phosphorylation and downstream signaling in EBC-1 cells [1]. Critically, this study demonstrated that the 2-aminopyridine core forms essential bidentate hydrogen bonds with the kinase hinge region (Met1160 and Pro1158 in c-Met), and that the C-3 carboxamide position tolerates diverse substituents for affinity optimization [1]. This class-level evidence establishes the scaffold's mechanistic plausibility for kinase-targeted applications. However, no direct c-Met or other kinase IC50 data for the specific compound 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide (CAS 1271647-51-8) were located in the public domain, and extrapolation of exact potency from related analogs is not warranted without confirmatory assay data.

c-Met kinase Kinase inhibitor Structure-activity relationship Hinge binder

Divergent Target Annotation: Soluble Epoxide Hydrolase (sEH) Inhibition by the Des-Amino Analog vs. Predicted Kinase Engagement of the 2-Amino Scaffold

The des-amino analog N-(3-phenylpropyl)pyridine-3-carboxamide (CHEMBL560538/BDBM50297409) is annotated in the BRENDA enzyme database and DrugMap as an inhibitor of soluble epoxide hydrolase (EPHX2/sEH), derived from the structure-based optimization study by Eldrup et al. (J Med Chem, 2009) [1][2]. This annotation defines a specific target engagement profile for the des-amino scaffold. The 2-amino-substituted target compound, by virtue of its 2-aminopyridine-3-carboxamide architecture, is predicted to engage kinase targets via the hinge-binding mechanism described above (Evidence Item 3) — a target class for which the des-amino analog has no reported activity [3]. This target profile divergence is structurally rational: the 2-amino group provides the second HBD required for kinase hinge recognition while simultaneously sterically and electronically differentiating the pyridine ring from the des-amino nicotinamide pharmacophore recognized by sEH. The two compounds thus address orthogonal target spaces despite sharing the N-(3-phenylpropyl)carboxamide side chain. Quantitative sEH IC50 data for N-(3-phenylpropyl)-nicotinamide were not retrievable from the open BRENDA interface at the time of search.

Soluble epoxide hydrolase Target selectivity Kinase inhibitor N-(3-phenylpropyl)nicotinamide

N-(3-Phenylpropyl) Side Chain as a Privileged Fragment in Nicotinamide-Based Anticancer Leads: Contextual Differentiation from the Capan-1 Active Analog

The N-(3-phenylpropyl) side chain is a recurrent feature in nicotinamide derivatives showing anticancer activity. Rahman et al. (2023) reported that 6-(4-cyanophenyl)-N-(3-phenylpropyl)nicotinamide demonstrated significant inhibitory effects against the Capan-1 pancreatic cancer cell line in MTT assays, with molecular docking revealing PARP1 binding affinities of -9.0 to -11.0 kcal/mol [1]. This compound differs from the target compound at two positions: it bears a 6-(4-cyanophenyl) substituent instead of the 2-amino group, and it lacks the 2-amino substitution on the pyridine ring. The target compound 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide shares the N-(3-phenylpropyl)carboxamide fragment but features the 2-amino modification, which redirects the scaffold from PARP1/nicotinamide biology toward kinase pharmacology. This case illustrates that the N-(3-phenylpropyl)carboxamide motif can support anticancer activity, but the target profile is exquisitely sensitive to the substitution pattern on the pyridine core — a procurement-relevant consideration when selecting among in-class pyridine-3-carboxamides for oncology screening.

Pancreatic cancer Nicotinamide PARP1 Capan-1

Pyridine-3-carboxamide Antibacterial SAR: Substituent Position Dictates Ralstonia solanacearum Activity (Cross-Class Contextual Evidence)

A 2024 study in Scientific Reports evaluated a series of pyridine-3-carboxamide analogs against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes [1]. The study found that antibacterial activity was strongly dependent on the type and position of aromatic substituents, with compound 4a (chloro at para position on ring C, hydroxyl at ortho position on ring A) showing exceptional efficacy in reducing infection percentage, pathogen load, and disease progression in planta. While this study did not include the target compound or its direct analogs, it establishes that pyridine-3-carboxamide antibacterial activity is highly SAR-sensitive and cannot be generalized across substituent patterns. Procurement of 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide for antibacterial screening against R. solanacearum would require de novo evaluation; activity cannot be inferred from structurally dissimilar pyridine-3-carboxamides in this series.

Antibacterial Ralstonia solanacearum Plant pathology Pyridine-3-carboxamide

Recommended Application Scenarios for 2-Amino-N-(3-phenylpropyl)pyridine-3-carboxamide (CAS 1271647-51-8) Based on Verified Structural and Class-Level Evidence


Kinase Inhibitor Lead Generation and Hinge-Binding Fragment Screening

The 2-aminopyridine-3-carboxamide scaffold is a validated kinase hinge-binding motif, with the 2-amino group forming essential bidentate hydrogen bonds to the kinase hinge backbone as demonstrated for c-Met inhibitors [1]. 2-Amino-N-(3-phenylpropyl)pyridine-3-carboxamide provides this hinge-binding core with a flexible N-(3-phenylpropyl) side chain that can probe hydrophobic pocket interactions in diverse kinase ATP-binding sites. Users should commission kinase panel screening (e.g., c-Met, JAK3, Syk) and obtain compound-specific IC50 data before advancing any kinase program [1]. The compound is best deployed as a scaffold-starting point for SAR exploration, not as a validated probe for any specific kinase.

Selectivity Profiling vs. N-(3-Phenylpropyl)nicotinamide: Target Engagement Cross-Validation

Because N-(3-phenylpropyl)pyridine-3-carboxamide (CHEMBL560538) is annotated as a soluble epoxide hydrolase (sEH) inhibitor [2], the 2-amino-substituted target compound can serve as a selectivity control in sEH assays. The 2-amino group is predicted to disrupt sEH binding while enabling kinase engagement. A parallel testing strategy — running both the 2-amino compound and the des-amino comparator against sEH and a kinase panel — would quantitatively define the target-engagement switch driven by the 2-amino substituent, generating publishable selectivity data with procurement-decision relevance.

Anticancer Cell Line Screening with N-(3-Phenylpropyl) Fragment Benchmarking

The N-(3-phenylpropyl)nicotinamide fragment has demonstrated anticancer activity in Capan-1 pancreatic cancer cells when combined with a 6-(4-cyanophenyl) substituent [3]. The target compound offers a structurally orthogonal anticancer screening candidate: same N-(3-phenylpropyl) fragment but with a 2-amino rather than 6-aryl pyridine substitution pattern. Parallel screening of the target compound against pancreatic (Capan-1, MIA PaCa-2), breast (MCF-7), and other solid tumor cell lines would reveal whether the 2-amino modification retains or redirects the anticancer activity observed for 6-aryl-N-(3-phenylpropyl)nicotinamides.

Physicochemical Profiling for CNS vs. Peripheral Target Triage

The predicted reduction in lipophilicity (estimated LogP decrease of ~0.5–1.0 units) and increase in TPSA from the 2-amino group relative to the des-amino analog suggests differential membrane permeability and CNS penetration potential. Procurement for neuroscience applications should include experimental LogD7.4 determination, PAMPA permeability measurement, and MDCK-MDR1 efflux ratio assessment to establish whether the 2-amino compound achieves CNS exposure, a property that cannot be assumed from the des-amino analog's profile.

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